Methyl 2-aminobutanoate
Description
Contextualization within Amino Acid Ester Chemistry
Amino acid esters, including methyl 2-aminobutanoate, are a class of compounds that play a crucial role in synthetic organic chemistry. aklectures.com The esterification of the carboxylic acid group of an amino acid, such as in the formation of this compound, serves to protect this functional group, allowing for selective reactions at the amino group. acs.org This strategy is fundamental in peptide synthesis, where controlled bond formation is paramount.
The presence of the methyl ester in this compound not only modifies its reactivity but also influences its physical properties, such as solubility and bioavailability. smolecule.com This makes it a valuable precursor for the synthesis of a wide range of biologically active compounds, including pharmaceuticals and agrochemicals. ontosight.aismolecule.com The field of amino acid ester chemistry is continually evolving, with ongoing research into new catalytic methods for their synthesis and novel applications for these versatile molecules. acs.org
Stereochemical Considerations and Enantiomeric Forms
The second carbon of this compound is a chiral center, meaning the molecule can exist in two non-superimposable mirror-image forms, or enantiomers: (S)-methyl 2-aminobutanoate and (R)-methyl 2-aminobutanoate. This stereoisomerism is a critical aspect of its chemistry, as the biological activity of each enantiomer can differ significantly. smolecule.com The ability to selectively synthesize or separate these enantiomers is therefore of great importance in the development of stereospecific drugs and other chiral molecules.
The distinct three-dimensional arrangement of atoms in each enantiomer leads to different interactions with other chiral molecules, such as enzymes and receptors in biological systems. This principle is a cornerstone of modern drug design, where the desired therapeutic effect is often associated with a single enantiomer, while the other may be inactive or even cause undesirable side effects.
(S)-Methyl 2-Aminobutanoate in Chiral Synthesis
The (S)-enantiomer of this compound is a particularly valuable chiral building block in asymmetric synthesis. smolecule.com It is utilized in the production of various pharmaceuticals, most notably as a key intermediate in the synthesis of the anticonvulsant medication levetiracetam. Its specific stereochemistry is crucial for the biological activity of the final product.
The synthesis of enantiomerically pure (S)-methyl 2-aminobutanoate can be achieved through several methods, including enzymatic resolution. This process often involves the use of enzymes that selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired (S)-form. Another approach is to start from a naturally occurring chiral molecule, a strategy known as chiral pool synthesis. smolecule.com
(R)-Methyl 2-Aminobutanoate in Chiral Synthesis
While often less commonly utilized than its (S)-counterpart, (R)-methyl 2-aminobutanoate also holds significance in chiral synthesis. It serves as a valuable tool for researchers investigating the stereochemical requirements of biological targets. vulcanchem.com By comparing the activity of compounds derived from the (R)-enantiomer with those from the (S)-enantiomer, scientists can gain insights into the specific interactions between a molecule and its biological receptor.
The synthesis of (R)-methyl 2-aminobutanoate can be accomplished through methods analogous to those used for the (S)-enantiomer, such as asymmetric synthesis or the resolution of a racemic mixture. The availability of both enantiomers allows for a comprehensive exploration of the structure-activity relationships of chiral molecules.
Significance in Advanced Chemical Synthesis and Biological Inquiry
This compound, in both its racemic and enantiomerically pure forms, is a significant compound in advanced chemical synthesis and biological investigation. Its role as a precursor extends to the development of dual inhibitors targeting enzymes like anaplastic lymphoma kinase (ALK) and bromodomain-containing protein 4 (BRD4), which are implicated in certain cancers.
Furthermore, due to its structural relationship with the neurotransmitter gamma-aminobutyric acid (GABA), derivatives of this compound are being explored for their potential neuroprotective effects and their ability to modulate GABAergic pathways. These studies highlight the compound's importance in probing fundamental biological processes and in the search for new therapeutic agents. The versatility of this compound as a synthetic intermediate ensures its continued relevance in the progression of chemical and biological sciences.
| Property | Value | Source |
| Molecular Formula | C5H11NO2 | scbt.com |
| Molecular Weight | 117.15 g/mol | scbt.com |
| CAS Number (racemic) | 7682-18-0 | |
| CAS Number ((S)-enantiomer) | 56545-22-3 | |
| CAS Number ((R)-enantiomer) | 85774-09-0 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-aminobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-3-4(6)5(7)8-2/h4H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZWPOYPWQTUZDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50947739 | |
| Record name | Methyl 2-aminobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50947739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2483-62-7 | |
| Record name | 2-Aminobutyric acid methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002483627 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2-aminobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50947739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 2 Aminobutanoate and Its Derivatives
Classical Esterification Routes
The most conventional methods for preparing methyl 2-aminobutanoate involve the direct esterification of 2-aminobutanoic acid or the formation of its hydrochloride salt. These routes are well-established and widely used for their simplicity and effectiveness.
Direct Esterification of 2-Aminobutanoic Acid with Methanol (B129727) under Acidic Catalysis
The direct esterification of 2-aminobutanoic acid with methanol is a fundamental and straightforward approach to producing this compound. This reaction is typically carried out in the presence of an acid catalyst, which protonates the carboxylic acid group, enhancing its electrophilicity and facilitating nucleophilic attack by methanol.
A common procedure involves refluxing a mixture of 2-aminobutanoic acid and methanol with a strong acid catalyst such as concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). Thionyl chloride (SOCl₂) in methanol is another effective reagent system for this transformation, forming the methyl ester hydrochloride salt directly. catalyst-enabling-synthetic-chemistry.com The reaction with concentrated HCl at 65–70°C for 6–8 hours can yield the product in the range of 65–75%. rug.nl However, one of the challenges with direct esterification is the potential for side reactions, such as the formation of methyl 2-oxobutanoate (B1229078), which can occur in up to 12% yield due to dehydration. rug.nl
Table 1: Reaction Conditions for Direct Esterification
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Conc. HCl (12 M) | Methanol | 65–70 | 6–8 | 65–75 | rug.nl |
| Thionyl Chloride | Methanol | Room Temp | 18 | Quantitative | catalyst-enabling-synthetic-chemistry.com |
Hydrochloride Salt Formation from Free Base
For applications requiring enhanced stability and solubility, this compound is often converted to its hydrochloride salt. This is achieved by treating the free base form of the ester with hydrochloric acid.
The process typically involves dissolving the this compound free base in an anhydrous solvent, such as methanol or dioxane, and then introducing dry hydrogen chloride gas or a solution of HCl in an organic solvent. rug.nlnih.gov Bubbling dry HCl gas through a methanol solution of the free base until the pH reaches 1.5–2.0, followed by filtration and drying, is a common method. nih.gov The use of polar aprotic solvents like dioxane can enhance the interaction between HCl and the amine group. rug.nl To drive the reaction to completion, an excess of HCl (1.2–1.5 equivalents) is often used, and the reaction is typically stirred at a controlled temperature between 0–25°C to minimize potential side reactions like ester hydrolysis. rug.nl
Advanced Synthetic Approaches
To meet the growing demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, advanced synthetic methods focusing on chirality have been developed. These include enzymatic resolutions and asymmetric catalysis.
Chiral Synthesis and Enantioselective Preparation
The synthesis of specific enantiomers of this compound, such as the (S)-enantiomer, is of significant interest. This is achieved through methods that can selectively produce or separate one enantiomer from a racemic mixture.
Enzymatic resolution is a powerful technique for obtaining enantiomerically pure compounds. This method relies on the stereoselectivity of enzymes to preferentially react with one enantiomer in a racemic mixture, allowing for the separation of the two.
One notable approach involves the enzymatic resolution of racemic N-benzoyl-2-aminobutyric acid using an L-acylase. The enzyme selectively hydrolyzes the N-benzoyl group from the (S)-enantiomer, yielding (S)-2-aminobutyric acid. catalyst-enabling-synthetic-chemistry.com This enantiomerically enriched amino acid can then be esterified to produce (S)-methyl 2-aminobutanoate. A specific patent describes a process where a suspension of N-benzoyl-2-aminobutyric acid is treated with L-acylase at 65°C for 19 hours, achieving a 50.8% yield of (S)-2-aminobutyric acid after workup. catalyst-enabling-synthetic-chemistry.com
Chemoenzymatic cascade reactions also provide an efficient route. For instance, a one-pot, two-step chemoenzymatic synthesis can be employed where an enzyme like ethylenediamine-N,N'-disuccinic acid lyase catalyzes a stereoselective reaction, followed by a chemical modification step. core.ac.uk Furthermore, transaminases have been utilized in the asymmetric synthesis of (S)-2-aminobutyrate from 2-oxobutyrate, achieving high enantiomeric excess (>99% e.e.). frontiersin.org
Table 2: Enzymatic Resolution and Biocatalysis Findings
| Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Reference |
| L-acylase | Racemic N-benzoyl-2-aminobutyric acid | (S)-2-aminobutyric acid | Not specified | catalyst-enabling-synthetic-chemistry.com |
| Transaminase | 2-oxobutyrate | (S)-2-aminobutyrate | >99% | frontiersin.org |
Asymmetric catalysis offers a direct route to enantiomerically enriched products by using a chiral catalyst to control the stereochemical outcome of a reaction. Both organocatalysis and transition metal catalysis have been successfully applied to the synthesis of chiral α-amino esters.
Organocatalytic approaches, such as those using chiral phosphoric acids, have been developed for the asymmetric N-H insertion reaction of α-carbonyl sulfoxonium ylides with amines to produce α-amino esters with high enantioselectivity. nih.gov While not specific to this compound in the provided literature, this methodology represents a viable strategy.
Transition metal-catalyzed asymmetric synthesis is another powerful tool. For example, rhodium complexes with chiral ligands like DuanPhos have been used for the asymmetric hydrogenation of N-acylated β-enamine esters to produce chiral amino acid derivatives with excellent enantioselectivity (99% ee). nih.gov While direct application to this compound synthesis from a prochiral precursor is not detailed in the search results, these catalytic systems are highly relevant. The development of chiral catalysts for the synthesis of α-amino acids is an active area of research, with the potential for highly efficient and selective production of compounds like (S)-methyl 2-aminobutanoate.
Continuous Flow Synthesis Techniques
Continuous flow chemistry has emerged as a powerful technology in chemical synthesis, offering significant advantages over traditional batch processing, such as enhanced safety, improved heat and mass transfer, and greater process control. mdpi.comvapourtec.comresearchgate.netrsc.org These systems are particularly valuable for scaling up reactions from the laboratory to industrial production. researchgate.net For the synthesis of this compound and its analogs, several continuous flow methodologies have been developed, demonstrating high efficiency and productivity.
One notable method involves the α-amination of esters using a copper(II) bromide/N-methylmorpholine N-oxide (NMO) system under continuous flow conditions. rsc.orgrsc.org This approach facilitates the synthesis of various α-amino esters, which are valuable precursors to α-amino acids, with reported yields ranging from 58% to 83%. rsc.orgrsc.org The process benefits from the in situ regeneration of the active Cu(II)Br catalyst from Cu(I)Br by NMO, allowing for reduced catalyst loading. rsc.orgrsc.org
Another significant continuous flow application is the desulfurization of L-methionine derivatives to produce enantiomerically pure compounds. rsc.org For instance, (S)-methyl 2-aminobutanoate can be synthesized from L-methionine methyl ester using a flow reactor packed with a Raney Nickel catalyst. rsc.org While this process can achieve high conversion rates (e.g., 97%), selectivity can be a challenge, with potential for competing reactions such as reduction of the ester to form (S)-2-amino-butan-1-ol. rsc.org
Advanced flow techniques also enable the enantioselective synthesis of more complex derivatives. Stereoselective phase-transfer catalysis has been successfully adapted to continuous flow systems for producing optically active α-quaternary amino acid derivatives. mdpi.comvapourtec.com Two primary setups have been investigated: a liquid-solid phase transfer using a packed-bed reactor and a liquid-liquid process in continuous stirred-tank reactors (CSTRs). mdpi.comvapourtec.com The solid-liquid approach, in particular, has shown superior productivity and space-time yield compared to batch processes, demonstrating the potential of flow chemistry to generate complex chiral structures with high enantioselectivity (up to 93% ee). mdpi.comvapourtec.com
Continuous Flow Synthesis Methods for α-Amino Esters
| Method | Reactants/Catalyst | Reactor Type | Key Findings | Reference |
|---|---|---|---|---|
| α-Amination of Esters | Ester, Amine, CuBr₂/NMO | Not specified | Yields of 58–83%; in situ catalyst regeneration. | rsc.orgrsc.org |
| Desulfurization | L-methionine methyl ester, Raney Nickel | Packed-bed reactor | High conversion (97%) but can have moderate selectivity (52% for the desired ester). | rsc.org |
| Asymmetric Phase-Transfer Catalysis | Alanine Schiff base ester, Benzyl bromide, Maruoka catalyst | Packed-bed or Continuous Stirred-Tank Reactors (CSTRs) | High enantioselectivity (up to 93% ee); simplified product isolation. | mdpi.comvapourtec.com |
Derivatization Strategies for Functionalization
Derivatization of this compound is a critical step for creating a diverse range of functionalized molecules. By chemically modifying its ester or amino groups, new compounds with tailored properties can be synthesized for various applications, including the development of prodrugs or as specialized building blocks in organic synthesis.
The conversion of the ester functionality of this compound into an amide is a common derivatization strategy. Amidation can significantly alter a molecule's physicochemical properties, such as solubility, stability, and membrane permeability. acs.org This transformation is particularly relevant in medicinal chemistry for the synthesis of prodrugs, where an inactive or less active amide derivative is designed to be converted into the active drug form in vivo. acs.org The α-ketoamide motif, which is structurally related, has been shown to possess favorable pharmacokinetic properties compared to the corresponding α-ketoesters due to enhanced stability against plasma esterases. acs.org
A straightforward example of this reaction is the synthesis of (S)-2-aminobutyramide hydrochloride from methyl (S)-2-aminobutanoate hydrochloride. google.com The process involves treating the starting ester with a pre-cooled aqueous ammonia (B1221849) solution at a reduced temperature (e.g., 5°C) for an extended period to facilitate the nucleophilic acyl substitution. google.com After the reaction, the product is isolated by concentrating the mixture under reduced pressure. google.com
Amidation of this compound
| Starting Material | Reagents | Conditions | Product | Reference |
|---|---|---|---|---|
| Methyl (S)-2-aminobutanoate hydrochloride | Aqueous ammonia (35%) | 5°C, 18 hours | (S)-2-aminobutyramide hydrochloride | google.com |
Alkylation reactions starting from 2-aminobutanoic acid are employed to synthesize α-alkylated amino acid derivatives, which are valuable chiral building blocks. beilstein-journals.org This strategy often involves the creation of a quaternary carbon center at the α-position, a structural motif found in many biologically active compounds. beilstein-journals.org
One effective method relies on the diastereoselective alkylation of a conformationally locked derivative of an amino acid. beilstein-journals.org In a process developed by Kouklovsky and coworkers, L-alanine was used as a precursor to synthesize a derivative of 2-aminoisobutyric acid (Aib). beilstein-journals.org The synthesis begins by converting the starting amino acid into a cyclic N-acyl derivative, such as an N-naphthoyl derivative. beilstein-journals.org This cyclic compound is then deprotonated using a strong base to form a conformationally rigid enolate. beilstein-journals.org The subsequent alkylation of this enolate with an alkyl halide (e.g., methyl iodide) proceeds with high diastereoselectivity. beilstein-journals.org
Following the alkylation step, the N-acyl group is removed via hydrolysis, typically under strong acidic conditions (e.g., refluxing with HBr). beilstein-journals.org The resulting free α-alkylated amino acid is then esterified to yield the final methyl ester derivative. beilstein-journals.org This final esterification is commonly achieved by reacting the amino acid with methanol in the presence of an activating agent like thionyl chloride. beilstein-journals.org
Synthesis of Alkylated Derivatives from 2-Aminobutanoic Acid
| Step | Description | Typical Reagents | Reference |
|---|---|---|---|
| 1 | Formation of a cyclic N-acyl derivative from the starting amino acid. | N-naphthoyl chloride or similar | beilstein-journals.org |
| 2 | Deprotonation to form a conformationally locked enolate. | Strong base (e.g., n-BuLi, LDA) | beilstein-journals.org |
| 3 | Diastereoselective alkylation of the enolate. | Alkyl halide (e.g., CH₃I) | beilstein-journals.org |
| 4 | Hydrolysis of the N-acyl group to yield the free α-alkylated amino acid. | HBr, reflux | beilstein-journals.org |
| 5 | Esterification to form the final methyl ester hydrochloride derivative. | Methanol, Thionyl chloride (SOCl₂) | beilstein-journals.org |
Spectroscopic and Computational Elucidation of Methyl 2 Aminobutanoate
Advanced Spectroscopic Characterization Techniques
The structural elucidation and confirmation of the identity of methyl 2-aminobutanoate rely heavily on a suite of advanced spectroscopic techniques. These methods provide detailed information about the molecular structure, connectivity, and elemental composition of the compound.
Nuclear Magnetic Resonance Spectroscopy (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of this compound, offering precise insights into the hydrogen and carbon framework of the molecule.
Proton NMR (¹H NMR) spectroscopy of this compound reveals distinct signals corresponding to each unique proton environment in the molecule. The chemical shift (δ), multiplicity (singlet, triplet, multiplet), and coupling constants (J) provide a detailed map of the proton connectivity.
In a typical ¹H NMR spectrum, the methyl ester protons (-OCH₃) appear as a sharp singlet, usually in the range of δ 3.7-3.9 ppm. The proton on the α-carbon (α-H), being adjacent to both the amino group and the carbonyl group, resonates as a triplet. The methylene (B1212753) protons (-CH₂) of the ethyl group typically appear as a multiplet, resulting from coupling to both the α-H and the terminal methyl protons. The terminal methyl protons (-CH₃) of the ethyl group resonate as a triplet due to coupling with the adjacent methylene protons. The chemical shifts can vary depending on the solvent used. For instance, in methanol-d4 (B120146) (MeOD), the α-H appears as a triplet at approximately 4.05 ppm. rsc.org The amine protons (-NH₂) can appear as a broad singlet, and their chemical shift is highly dependent on the solvent and concentration.
¹H NMR Data for this compound
| Protons | Multiplicity | Coupling Constant (J) in Hz | Chemical Shift (δ) in ppm (Solvent) |
|---|---|---|---|
| -CH₃ (ethyl) | Triplet | 7.6 | 1.05 (MeOD) rsc.org |
| -CH₂- | Multiplet | 1.93-2.06 (MeOD) rsc.org | |
| -OCH₃ | Singlet | 3.85 (MeOD) rsc.org | |
| α-H | Triplet | 6.2 | 4.05 (MeOD) rsc.org |
Note: Chemical shifts and coupling constants are dependent on the solvent and the specific stereoisomer.
Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal in the spectrum.
The carbonyl carbon (C=O) of the ester group is the most deshielded, appearing at the lowest field, typically around 169-175 ppm. rsc.org The carbon of the methyl ester group (-OCH₃) resonates at approximately 52-54 ppm. rsc.org The α-carbon, attached to the nitrogen atom, is found further downfield compared to the other aliphatic carbons. The methylene (-CH₂) and terminal methyl (-CH₃) carbons of the ethyl group appear at higher fields.
¹³C NMR Data for this compound
| Carbon Atom | Chemical Shift (δ) in ppm (Solvent) |
|---|---|
| -CH₃ (ethyl) | 8.32 (MeOD) rsc.org |
| -CH₂- | 23.44 (MeOD) rsc.org |
| -OCH₃ | 52.33 (MeOD) rsc.org |
| α-C | 53.79 (MeOD) rsc.org |
Note: Chemical shifts are dependent on the solvent and the specific stereoisomer.
Mass Spectrometry (MS) Applications
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental formula of this compound, and can also be used to deduce structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HR-MS) is crucial for the unambiguous determination of the elemental composition of this compound. HR-MS measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, allowing for the calculation of a precise molecular formula. The experimentally determined exact mass can be compared to the theoretical exact mass to confirm the identity of the compound. For this compound (C₅H₁₁NO₂), the monoisotopic mass is 117.0790 g/mol . chemsrc.comscbt.com HR-MS analysis can confirm this mass with a high degree of confidence, distinguishing it from other compounds with the same nominal mass.
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar molecules like amino acid esters. rsc.orgresearchgate.net In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. For this compound, ESI typically produces a protonated molecular ion, [M+H]⁺, at an m/z corresponding to its molecular weight plus the mass of a proton. researchgate.net This technique is often coupled with tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is isolated and fragmented to provide structural information. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of a compound reveals characteristic absorption bands corresponding to the vibrational frequencies of its specific bonds. For this compound, typically analyzed as its more stable hydrochloride salt, the IR spectrum provides clear evidence for its key functional groups.
The spectrum of this compound hydrochloride, often recorded using a KBr-pellet technique, displays several distinct peaks. nih.gov The presence of the ammonium (B1175870) group (-NH₃⁺), formed by the protonation of the amino group, is confirmed by strong, broad absorptions in the high-frequency region, typically between 3000 and 2800 cm⁻¹. These bands arise from the N-H stretching vibrations. The carbonyl (C=O) stretching vibration of the ester group is one of the most intense and characteristic absorptions, appearing as a sharp peak around 1740-1750 cm⁻¹. The C-O stretching vibrations of the ester group also give rise to strong bands in the 1300-1000 cm⁻¹ region. Furthermore, bending vibrations of the ammonium group are observed around 1600 cm⁻¹ and 1500 cm⁻¹. mdpi.comresearchgate.net The various C-H stretching and bending vibrations of the ethyl and methyl groups appear in their expected regions.
Table 1: Characteristic Infrared Absorption Bands for this compound Hydrochloride
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |
| N-H stretching | Ammonium (-NH₃⁺) | 3000 - 2800 (broad, strong) |
| C-H stretching | Alkyl (CH₃, CH₂) | 2980 - 2870 |
| C=O stretching | Ester | ~1745 (sharp, very strong) |
| N-H bending (asymmetric) | Ammonium (-NH₃⁺) | ~1610 |
| N-H bending (symmetric) | Ammonium (-NH₃⁺) | ~1510 |
| C-O stretching | Ester | 1300 - 1000 (strong) |
Data compiled from representative spectra of amino acid ester hydrochlorides. nih.govmdpi.com
X-ray Crystallography for Solid-State Structure Determination
For instance, the crystal structure of (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 4-aminobutyrate hydrochloride reveals key structural features that are likely to be shared with this compound hydrochloride. mdpi.comsemanticscholar.org In the solid state, amino acid hydrochlorides typically form extensive hydrogen-bonding networks. The ammonium group acts as a hydrogen bond donor, interacting with the chloride ions and the carbonyl oxygen atoms of neighboring molecules. semanticscholar.org This results in a well-ordered, three-dimensional lattice. The ester group itself tends to adopt a planar conformation. The precise bond lengths and angles are influenced by the crystal packing forces and the electronic effects of the substituents.
Table 2: Representative Crystallographic Data for an Amino Acid Ester Hydrochloride Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 7.8922(6) |
| b (Å) | 5.9765(4) |
| c (Å) | 17.047(2) |
| β (°) | 97.382(9) |
| Volume (ų) | 797.4(1) |
| Z | 2 |
Data from the crystal structure of (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 4-aminobutyrate hydrochloride. mdpi.com
Theoretical and Computational Chemistry Approaches
Computational chemistry provides a powerful complement to experimental techniques, offering detailed insights into the electronic structure, geometry, and spectroscopic properties of molecules.
Density Functional Theory (DFT) has become a widely used computational method for studying molecular systems due to its balance of accuracy and computational cost. researchgate.net
Geometry optimization using DFT methods, such as the B3LYP functional with a 6-31G* or larger basis set, can predict the most stable conformation (the global minimum on the potential energy surface) of this compound. nih.govinpressco.com These calculations provide optimized bond lengths, bond angles, and dihedral angles that are typically in good agreement with experimental data where available. mdpi.com For this compound, the calculations would likely predict a staggered conformation for the ethyl group to minimize steric hindrance. The analysis of the electronic structure, including the distribution of electron density and the nature of the molecular orbitals, can also be performed.
Table 3: Predicted Geometrical Parameters for an Amino Acid Ester from DFT (B3LYP/6-31G*) Calculations
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C=O | 1.215 | O=C-O | 124.5 |
| C-O (ester) | 1.340 | C-O-C | 116.0 |
| C-N | 1.465 | H-N-H | 106.5 |
| Cα-Cβ | 1.530 | Cα-Cβ-Cγ | 112.0 |
Representative data from DFT calculations on similar amino acid esters. researchgate.netresearchgate.net
DFT calculations can be used to predict the vibrational frequencies of a molecule. mdpi.com The calculated frequencies, after appropriate scaling to account for anharmonicity and basis set limitations, can be compared with the experimental IR spectrum to aid in the assignment of the observed absorption bands. nist.gov This comparison helps to validate both the computational model and the experimental assignments. For this compound, DFT calculations would predict the characteristic stretching frequencies for the N-H, C-H, C=O, and C-O bonds, which can be correlated with the bands observed in the experimental IR spectrum.
Table 4: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Key Functional Groups
| Vibrational Mode | Experimental (FTIR) | Calculated (DFT/B3LYP) |
| N-H stretching | ~3000-2800 | Scaled values in a similar range |
| C=O stretching | ~1745 | Scaled value around 1750 |
| C-O stretching | ~1250 | Scaled value around 1240 |
Values are representative and based on studies of similar molecules where experimental and computational data are compared. nih.govunifap.br
Natural Bond Orbital (NBO) analysis is a powerful tool for analyzing the delocalization of electron density and the nature of bonding in a molecule. uni-muenchen.de It re-expresses the complex molecular wavefunction in terms of localized, chemically intuitive Lewis-like structures (bonds and lone pairs).
For this compound, NBO analysis can quantify the donor-acceptor interactions that contribute to its stability. beilstein-journals.orgbeilstein-journals.org For example, it can reveal hyperconjugative interactions, such as the delocalization of electron density from the lone pair of the nitrogen atom or the oxygen atoms into antibonding orbitals of adjacent sigma bonds. These interactions play a significant role in determining the conformational preferences and reactivity of the molecule. The stabilization energies (E(2)) associated with these interactions can be calculated using second-order perturbation theory within the NBO framework. rsc.org
Table 5: Key Donor-Acceptor Interactions from NBO Analysis of a Representative Amino Acid Ester
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (N) | σ(Cα-Cβ) | ~ 2.5 |
| LP (O) | σ(Cα-N) | ~ 1.8 |
| σ (Cβ-Cγ) | σ*(Cα-N) | ~ 1.5 |
E(2) represents the stabilization energy. Data is illustrative and based on NBO analyses of similar amino acid esters. beilstein-journals.orgrsc.org
Biological and Biochemical Research on Methyl 2 Aminobutanoate
Role as a Metabolic Intermediate and in Metabolic Pathways
As a derivative of an amino acid, methyl 2-aminobutanoate and its subsequent hydrolysed form, 2-aminobutanoate, are recognized as intermediates in various metabolic processes. The compound's carbon skeleton and amino group allow it to intersect with central metabolic routes, influencing the synthesis and degradation of other vital biomolecules.
This compound's role in amino acid metabolism is centered on the fate of 2-aminobutanoate. This amino acid is involved in the metabolic pathways of other amino acids, particularly the sulfur-containing amino acid methionine. genome.jpmdpi.com The catabolism of methionine can produce 2-oxobutyrate, which can be converted to 2-aminobutanoate via transamination, linking the metabolism of these two amino acids. mdpi.com As a non-proteinogenic amino acid, 2-aminobutanoate derived from this compound does not participate directly in protein synthesis but is instead channeled into other metabolic functions. ontosight.ai
Research has pointed to a potential role for this compound and its derivatives in neurotransmitter regulation, specifically concerning gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. While not a direct precursor in the main synthesis pathway, 2-aminobutanoate can influence GABAergic systems. The primary route for GABA synthesis is the decarboxylation of glutamate (B1630785) by glutamate decarboxylase. nih.govukzn.ac.za However, alternative pathways exist, and compounds structurally similar to glutamate or its precursors can modulate GABA levels. biorxiv.org 2-aminobutanoate can be metabolized to intermediates that enter the GABA shunt, a metabolic pathway that conserves and replenishes the brain's GABA supply. nih.govnih.gov
One of the most significant roles of 2-aminobutanoate, and by extension its methyl ester, is its involvement in the cellular response to oxidative stress through its connection to glutathione (B108866) (GSH) metabolism. researchgate.net
Under conditions of significant oxidative stress, cellular levels of cysteine, a rate-limiting substrate for the synthesis of the major antioxidant glutathione, can become depleted. researchgate.net In such scenarios, the enzymes responsible for glutathione synthesis utilize 2-aminobutanoate as an alternative substrate. researchgate.netpsu.edu
The synthesis of glutathione is a two-step process catalyzed by glutamate-cysteine ligase (GCL) and glutathione synthetase (GSS). mdpi.com When cysteine is scarce, GCL ligates glutamate to 2-aminobutanoate, forming γ-glutamyl-2-aminobutyrate. Subsequently, GSS adds a glycine (B1666218) molecule, resulting in the formation of ophthalmate (also known as L-γ-glutamyl-L-2-aminobutyryl-glycine). nih.govnih.gov Ophthalmate is therefore a direct analogue of glutathione where cysteine is replaced by 2-aminobutanoate. psu.edu
| Step | Enzyme | Glutathione (GSH) Pathway | Ophthalmate (OA) Pathway (Cysteine-deficient) |
|---|---|---|---|
| 1 | Glutamate-Cysteine Ligase (GCL) | Glutamate + Cysteine → γ-Glutamylcysteine | Glutamate + 2-Aminobutanoate → γ-Glutamyl-2-aminobutyrate |
| 2 | Glutathione Synthetase (GSS) | γ-Glutamylcysteine + Glycine → Glutathione (GSH) | γ-Glutamyl-2-aminobutyrate + Glycine → Ophthalmate (OA) |
The synthesis of ophthalmate from 2-aminobutanoate is a key indicator of severe oxidative stress and a disrupted redox state. researchgate.netpsu.edu Oxidative stress is defined as an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its antioxidant defenses. nih.govfrontiersin.org Reductive stress, conversely, results from an overabundance of reducing equivalents. mdpi.comresearchgate.net
Because ophthalmate lacks the thiol (-SH) group provided by cysteine, it cannot perform the antioxidant functions of glutathione, such as scavenging free radicals or acting as a cofactor for glutathione peroxidases. psu.edu Therefore, the metabolic shift from glutathione synthesis to ophthalmate production signifies a depletion of the primary cellular antioxidant buffer, indicating that the cell is under significant oxidative duress. researchgate.net The presence and quantity of ophthalmate can thus serve as a biomarker for hepatic glutathione depletion and systemic oxidative stress. psu.edu The metabolism of this compound is thereby intrinsically linked to the modulation and indication of cellular redox homeostasis.
Contribution to Glutathione Biosynthesis and Redox Homeostasis
Enzymatic Transformations and Interactions
For this compound to participate in the metabolic pathways described, it must first undergo enzymatic transformation. The primary reactions involve the hydrolysis of its ester bond and the subsequent modification of its amino group.
The initial and most crucial enzymatic reaction is the hydrolysis of the methyl ester group. This reaction is catalyzed by hydrolase enzymes, such as esterases and lipases, which are abundant in biological systems. unipd.it This transformation yields 2-aminobutanoate and methanol (B129727). Once formed, 2-aminobutanoate can interact with other enzymes. Transaminase enzymes, for instance, can catalyze the transfer of its amino group to an α-keto acid, converting 2-aminobutanoate into its corresponding keto-acid, 2-oxobutyrate, and generating a new amino acid. This transamination is a key step connecting its metabolism to that of other amino acids and central carbon metabolism. nih.gov
| Transformation | Enzyme Class | Substrate | Products | Biological Relevance |
|---|---|---|---|---|
| Ester Hydrolysis | Hydrolases (Esterases, Lipases) | This compound | 2-Aminobutanoate + Methanol | Releases the metabolically active parent amino acid. unipd.it |
| Transamination | Transaminases (Aminotransferases) | 2-Aminobutanoate | 2-Oxobutyrate + Amino Acid | Integrates into central amino acid and keto-acid metabolism. nih.gov |
| Peptide Bond Formation | Ligases (e.g., GCL, GSS) | 2-Aminobutanoate | γ-Glutamyl-2-aminobutyrate, Ophthalmate | Involved in the ophthalmate pathway under oxidative stress. mdpi.comnih.gov |
Substrate Activity with Amino Acid Metabolizing Enzymes
This compound, as an ester of the amino acid 2-aminobutanoate, and its parent compound are recognized for their participation in various biochemical reactions, particularly those involving amino acid metabolism. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. Its structural features enable it to engage with enzymes that synthesize and degrade amino acids.
Research has identified specific enzymes that can process 2-aminobutanoate, the de-esterified form of this compound. Alanine--glyoxylate aminotransferase 2, a multifunctional aminotransferase with broad substrate specificity, catalyzes the reversible reaction between (2S)-2-aminobutanoate and glyoxylate (B1226380) to produce 2-oxobutanoate (B1229078) and glycine. uniprot.orguniprot.org This highlights a direct pathway where the amino acid is metabolized. The enzyme can also catalyze the reverse reaction, forming (2S)-2-aminobutanoate from 2-oxobutanoate and L-alanine. uniprot.orguniprot.org
Furthermore, studies on plant-based enzymes have shown that BRANCHED-CHAIN AMINOTRANSFERASE4 (BCAT4) from Arabidopsis thaliana exhibits aminotransferase activity with 2-aminobutyrate as a substrate. nih.gov An enzyme isolated from bacteria, known for decomposing α-aminoisobutyric acid, was also found to be active with related compounds like 2-ethyl-2-aminobutyrate, suggesting a broad substrate acceptance among certain microbial amino acid metabolizing enzymes. tandfonline.com The ability of the parent amino acid to act as a substrate for various transaminases underscores its role in interconnected metabolic pathways.
Table 1: Documented Enzymatic Reactions Involving 2-Aminobutanoate
| Enzyme | Substrates | Products | Organism/System |
|---|---|---|---|
| Alanine--glyoxylate aminotransferase 2 | (2S)-2-aminobutanoate + glyoxylate | 2-oxobutanoate + glycine | Caenorhabditis briggsae uniprot.org |
| Alanine--glyoxylate aminotransferase 2 | 2-oxobutanoate + L-alanine | (2S)-2-aminobutanoate + pyruvate | Caenorhabditis briggsae uniprot.org |
| BRANCHED-CHAIN AMINOTRANSFERASE4 (BCAT4) | 2-aminobutyrate + 2-oxo acid | 2-oxobutanoate + amino acid | Arabidopsis thaliana nih.gov |
| a-Aminoisobutyric acid decomposing enzyme | 2-ethyl-2-aminobutyrate + pyruvate | Corresponding ketone | Bacteria tandfonline.com |
Enzyme Inhibition Studies (e.g., Transaminases)
While direct studies on this compound as an enzyme inhibitor are limited, research on its structural analogs and derivatives of its parent amino acid, 2-aminobutanoic acid, has revealed significant inhibitory activity against key enzymes, particularly transaminases. Transaminases are crucial for amino acid metabolism and the synthesis of neurotransmitters.
A notable example involves derivatives of 2-aminobutanoic acid, specifically 4-Amino-2-(substituted methyl)-2-butenoic acids. nih.gov These compounds have been identified as potent competitive reversible inhibitors of γ-aminobutyric acid aminotransferase (GABA-T), an essential enzyme in the metabolic pathway of the neurotransmitter GABA. nih.gov The hydroxy-substituted derivative, in particular, showed a strong inhibitory constant (Ki) of 5 µM. nih.gov These findings suggest that modifications to the basic 2-aminobutanoate structure can produce molecules with significant enzyme-inhibiting properties. nih.gov
In a different context, transition state inhibitors designed for 4-methylthio-2-oxobutanoate (B1231810) (MTOB) transaminase have been developed as potential antiproliferative agents. nih.gov Although not direct derivatives of this compound, this research demonstrates that enzymes acting on related butanoate structures are viable targets for inhibitor design. nih.gov The irreversible inhibition of aspartate aminotransferase by 2-amino-3-butenoic acid, another related unsaturated amino acid, further supports the principle that the aminobutanoate scaffold can be a foundation for creating potent enzyme inhibitors. acs.org
Table 2: Inhibition of Transaminases by 2-Aminobutanoic Acid Derivatives
| Inhibitor Compound | Target Enzyme | Type of Inhibition | Potency (Ki) |
|---|---|---|---|
| 4-Amino-2-(hydroxymethyl)-2-butenoic acid | γ-aminobutyric acid aminotransferase (GABA-T) | Competitive, Reversible | 5 µM nih.gov |
| 4-Amino-2-(fluoromethyl)-2-butenoic acid | γ-aminobutyric acid aminotransferase (GABA-T) | Competitive, Reversible | Not specified nih.gov |
| 4-Amino-2-(chloromethyl)-2-butenoic acid | γ-aminobutyric acid aminotransferase (GABA-T) | Competitive, Reversible | Not specified nih.gov |
| 2-Amino-3-butenoic acid | Aspartate aminotransferase | Irreversible | Not specified acs.org |
Neurobiological Research
Neuroprotective Effects of this compound Derivatives
Derivatives of this compound have garnered attention in neurobiological research for their potential neuroprotective properties. smolecule.com Studies suggest that these compounds may help protect neurons from damage, particularly under conditions of stress. The (S)-enantiomer of this compound, in particular, has been shown to exhibit significant neuroprotective effects. smolecule.com
The primary mechanism of action is thought to involve the modulation of neurotransmitter systems, especially the gamma-aminobutyric acid (GABA) system. By influencing GABA levels or enhancing GABAergic signaling, these compounds could offer therapeutic benefits for certain neurological conditions. Research indicates that this compound derivatives might mitigate neuronal damage by reducing markers of oxidative stress and apoptosis in neuronal tissues. Due to their role in neurotransmitter regulation, these compounds are being investigated for their potential application in treating neurological disorders. smolecule.comsolubilityofthings.com
Studies on Nerve Conduction
While direct studies measuring the effect of this compound on the speed or characteristics of nerve conduction are not prominent, its influence can be inferred from its relationship with the GABAergic system, which is fundamental to regulating neuronal excitability and signal transmission. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its function is to reduce neuronal excitability by hyperpolarizing the postsynaptic membrane, thus preventing the propagation of nerve signals. nih.gov
The function of the GABA system relies on a balance between GABA synthesis, release, and catabolism, the last of which is performed by the enzyme GABA transaminase (GABA-T). wikipedia.orgfrontiersin.org As discussed previously, derivatives of 2-aminobutanoic acid have been shown to inhibit GABA-T. nih.gov By inhibiting this enzyme, these compounds can increase the concentration of GABA in the synapse, thereby enhancing inhibitory neurotransmission. This modulation of the balance between excitation and inhibition is critical for normal nerve function. nih.gov The loss of GABAergic inhibition is a known factor in the development of neuropathic pain following spinal cord injury. nih.gov Therefore, compounds derived from this compound, through their potential to modulate GABA levels, are relevant to the study of nerve conduction and the control of neuronal signaling in both healthy and pathological states. smolecule.com
Advanced Applications and Research Frontiers of Methyl 2 Aminobutanoate
Building Block in Pharmaceutical Synthesis
The versatility of Methyl 2-aminobutanoate as a synthetic intermediate is highlighted by its application in the creation of a variety of pharmaceuticals. Its chiral center and reactive functional groups allow for the stereospecific construction of complex molecular architectures.
Precursor for Antiepileptic Drugs (e.g., Levetiracetam and Pyracetam Derivatives)
This compound is a key intermediate in the synthesis of several antiepileptic drugs (AEDs), most notably Levetiracetam and its derivatives. arborpharmchem.comnewdrugapprovals.org Levetiracetam, a broad-spectrum antiseizure medication, is synthesized through a pathway that often involves (S)-Methyl 2-aminobutanoate hydrochloride as a starting material. newdrugapprovals.orgnewdrugapprovals.org One synthetic route involves the reaction of (S)-2-aminobutyric acid with thionyl chloride in methanol (B129727) to yield the methyl ester hydrochloride. newdrugapprovals.org This intermediate is then further processed to construct the final pyrrolidinone structure of Levetiracetam. newdrugapprovals.orgresearchgate.net The synthesis of related pyracetam derivatives also utilizes this compound as a foundational chiral building block. arborpharmchem.com The development of efficient and enantioselective syntheses of these drugs is an active area of research, with some methods achieving high yields and stereochemical purity. researchgate.netthieme-connect.com
The significance of this compound in this context lies in its ability to introduce the necessary stereocenter, which is crucial for the pharmacological activity of these drugs. The interaction of these drugs with their biological targets is often highly dependent on their three-dimensional structure.
Table 1: Synthesis of Levetiracetam Intermediate
| Starting Material | Reagent | Intermediate | Application |
|---|---|---|---|
| (S)-2-Aminobutyric acid | Thionyl chloride, Methanol | (S)-Methyl 2-aminobutanoate hydrochloride | Precursor for Levetiracetam synthesis newdrugapprovals.org |
| Racemic (R/S)-α-ethyl-2-oxo-1-pyrrolidineacetic acid | (R)-α-methylbenzylamine | (S)-α-ethyl-2-oxo-1-pyrrolidineacetic acid | Key intermediate in an alternative Levetiracetam synthesis patsnap.com |
Development of Targeted Inhibitors (e.g., Anaplastic Lymphoma Kinase (ALK) and Bromodomain-containing Protein 4 (BRD4))
Recent research has highlighted the utility of this compound hydrochloride as a precursor in the development of dual inhibitors targeting Anaplastic Lymphoma Kinase (ALK) and Bromodomain-containing protein 4 (BRD4). nih.gov These proteins are key drivers in certain cancers, such as neuroblastoma. nih.gov By incorporating the aminobutanoate moiety, researchers have been able to fine-tune the selectivity and potency of these inhibitors. nih.gov Structure-based design has been employed to modify existing inhibitor scaffolds, leading to compounds with improved activity against ALK and reduced off-target effects, while maintaining BRD4 inhibition. nih.gov The methyl ester group can enhance solubility and bioavailability, properties that are critical for effective drug action.
Synthesis of Legumain Inhibitors
Methyl (2S)-2-aminobutanoate is a recognized chemical reagent used in the synthesis of small molecule inhibitors of legumain. pharmaffiliates.comchemicalbook.comusbio.net Legumain is a lysosomal cysteine protease that is implicated in various pathological processes, including cancer and inflammation. nih.gov The development of potent and selective legumain inhibitors is an important area of therapeutic research. nih.gov The aminobutanoate structure serves as a key component in building the inhibitor scaffold, which is designed to interact specifically with the active site of the legumain enzyme.
Application in Fragment-Based Drug Discovery
Fragment-based drug discovery (FBDD) is a modern approach to drug development that starts with identifying small, low-molecular-weight compounds (fragments) that bind to a biological target. openaccessjournals.comfrontiersin.org These fragments are then grown or linked together to create more potent and selective lead compounds. researchgate.net this compound and its derivatives can be considered valuable fragments or building blocks in FBDD campaigns. biorxiv.org The deconstruction of known ligands into their constituent fragments can reveal privileged structures like the aminobutanoate core, which can then be used to design new and improved drug candidates. nih.gov This approach allows for a more efficient exploration of chemical space and can lead to the discovery of novel therapeutic agents. openaccessjournals.com
Utility in Peptide Chemistry and Peptidomimetics
The structural similarity of this compound to natural amino acids makes it a valuable tool in peptide chemistry and the design of peptidomimetics.
Solid-Phase Peptide Synthesis Applications
In solid-phase peptide synthesis (SPPS), this compound can be used to introduce 2-aminobutanoate residues into peptide chains. The ester group facilitates coupling reactions, while the hydrochloride salt form helps to stabilize the amine group during storage and handling. The incorporation of non-natural amino acids like 2-aminobutanoate can be used to study the conformational flexibility of peptides and to create peptides with enhanced stability or altered biological activity. The synthesis of peptides containing N-methylated amino acids, a related modification, presents unique challenges that have been extensively studied. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| 4-chlorobutyryl chloride |
| Anaplastic Lymphoma Kinase (ALK) |
| Bromodomain-containing Protein 4 (BRD4) |
| Levetiracetam |
| Legumain |
| Methanol |
| This compound |
| (S)-Methyl 2-aminobutanoate hydrochloride |
| Pyracetam |
| (S)-2-aminobutyric acid |
| Thionyl chloride |
| (R)-α-methylbenzylamine |
| Racemic (R/S)-α-ethyl-2-oxo-1-pyrrolidineacetic acid |
| (S)-α-ethyl-2-oxo-1-pyrrolidineacetic acid |
| (S)-2-aminobutyric acid hydrochloride |
| SOCl2 |
| S-2-amino methyl butyrate |
Introduction of 2-Aminobutanoate Residues into Peptide Chains
The incorporation of non-natural amino acids into peptide chains is a powerful strategy for modifying the structure and function of peptides. This compound serves as a key intermediate for introducing 2-aminobutanoate residues into peptide sequences. The ester group of this compound facilitates its use in standard peptide coupling reactions, particularly in solid-phase peptide synthesis (SPPS). In SPPS, the amino acid is typically protected at its N-terminus (e.g., with Boc or Fmoc groups) and then activated for coupling to the free amine of the growing peptide chain on a solid support. The methyl ester of 2-aminobutanoate is a suitable protecting group for the C-terminus during these coupling reactions.
The introduction of 2-aminobutanoate, an isomer of the proteinogenic amino acid threonine, can significantly impact the properties of the resulting peptide. The ethyl side chain of the 2-aminobutanoate residue can influence the peptide's hydrophobicity and its interactions with biological targets.
Conformational Flexibility Studies in Peptide Design
The conformational flexibility of a peptide is a critical determinant of its biological activity. The incorporation of nonproteinogenic amino acids like 2-aminobutanoate can be used to probe and modulate this flexibility. The ethyl group of the 2-aminobutanoate residue introduces different steric constraints compared to the side chains of natural amino acids.
Nonproteinogenic Amino Acid Building Block in Complex Scaffold Synthesis
Beyond its use in linear peptides, this compound serves as a versatile nonproteinogenic amino acid building block for the synthesis of more complex molecular scaffolds. nih.govscispace.comresearchgate.net Nonribosomal peptides and hybrid polyketide-nonribosomal peptide natural products often feature a wide array of nonproteinogenic amino acids, which contribute to their potent biological activities. nih.govnih.gov The synthesis of analogs of these natural products, or of entirely novel molecular architectures, often relies on the availability of a diverse set of non-canonical building blocks.
This compound can be chemically modified at its amino and ester functionalities to create a variety of derivatives that can be incorporated into complex molecular scaffolds. For instance, the amine can be acylated with different carboxylic acids, and the ester can be hydrolyzed and coupled to other amines or alcohols. This versatility makes it a valuable tool for medicinal chemists and synthetic biologists in the construction of libraries of complex molecules for drug discovery and other applications. The ability to introduce a non-natural side chain with specific steric and electronic properties can be crucial for optimizing the interaction of a molecule with its biological target.
Role in Chiral Catalysis and Asymmetric Synthesis
The chirality of this compound makes it a valuable molecule in the field of asymmetric synthesis, where the goal is to selectively produce one enantiomer of a chiral product.
Chiral Templating on Surfaces for Enantioselective Adsorption
Chiral molecules can be used to modify surfaces to create chiral environments that can differentiate between the enantiomers of other molecules. This principle is the basis for enantioselective heterogeneous catalysis and chiral separations. 2-aminobutanoate species have been investigated as chiral templates on metal surfaces for the purpose of enantioselective adsorption. acs.orgacs.org
In a study using a Pd(111) surface, it was found that while a surface templated with 2-methylbutanoate showed no enantiospecificity for the adsorption of propylene (B89431) oxide, a surface modified with 2-aminobutanoate restored the enantioselectivity. acs.orgacs.org It is proposed that the amino group of the 2-aminobutanoate plays a crucial role in anchoring the chiral group to the surface, thereby inhibiting its rotation and creating a more rigid and effective chiral template. acs.orgacs.orguwm.edu This rigidity is believed to be essential for expressing enantioselectivity. acs.orgacs.org The enantioselective adsorption of propylene oxide has also been observed on Pd(111) surfaces chirally modified by 2-aminobutanoate. cmu.edu
Enantiospecific Processes in Chemical Reactions
Enantiomerically pure this compound is a valuable starting material for the synthesis of other chiral molecules. For example, the (S)-enantiomer of this compound hydrochloride is a key intermediate in the production of the anticonvulsant medication levetiracetam.
Furthermore, ω-transaminases, a class of enzymes that catalyze the transfer of an amino group, can be used in enantioselective processes involving esters of 2-oxobutanoate (B1229078). google.com By using an enantioselective ω-transaminase, it is possible to produce an amino ester product with a high enantiomeric excess of the desired enantiomer. google.com For instance, a wild-type (R)-selective transaminase can be used to produce (R)-2-aminobutanoate with an enantiomeric excess of at least 70%. google.com This enzymatic approach offers a green and efficient alternative to traditional chemical methods for the synthesis of chiral amines.
Development of Analytical Methods for Detection and Quantification
The development of reliable analytical methods for the detection and quantification of this compound and its parent compound, 2-aminobutanoic acid, is crucial for research and industrial applications. Various analytical techniques can be employed for this purpose.
High-performance liquid chromatography (HPLC) is a widely used method for the analysis of amino acids and their derivatives. For the analysis of 2-aminobutanoate, derivatization is often necessary to introduce a chromophore or fluorophore that can be detected by UV-Vis or fluorescence detectors. For instance, derivatization with dinitrofluorobenzene (DNFB) allows for the clear separation and quantification of 2-aminobutanoate from other compounds. mdpi.com
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile derivatives of amino acids. After appropriate derivatization to increase their volatility, such as esterification followed by acylation, 2-aminobutanoate can be separated and identified based on its retention time and mass spectrum.
Capillary electrophoresis (CE) is also a suitable technique for the separation of chiral molecules like the enantiomers of 2-aminobutanoate. The use of chiral selectors in the background electrolyte enables the separation of the (R)- and (S)-enantiomers.
The table below summarizes some of the analytical techniques used for the detection and quantification of 2-aminobutanoate.
| Analytical Technique | Principle | Application |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and mobile phase. | Quantification of 2-aminobutanoate after derivatization. mdpi.com |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by detection based on mass-to-charge ratio. | Identification and quantification of derivatized 2-aminobutanoate. |
| Capillary Electrophoresis (CE) | Separation based on differential migration in an electric field. | Chiral separation of (R)- and (S)-2-aminobutanoate. |
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis and purification of chiral compounds like this compound. The development and validation of HPLC methods are critical for ensuring the accuracy and reliability of these separations, particularly for determining enantiomeric purity. chiralpedia.comasianpubs.org
A significant focus of HPLC method development for this compound and similar α-amino acid esters has been on enantiomeric separation. nih.govepa.govyakhak.org This is crucial as the biological activity of chiral molecules often resides in only one of its enantiomers. The "three-point" interaction model is a fundamental principle governing this separation on chiral stationary phases (CSPs), where one enantiomer forms a more stable transient diastereomeric complex with the CSP than its mirror image. chiralpedia.com
Various strategies have been employed to achieve effective chiral separation of α-amino acid esters. One common approach involves derivatization to introduce a chromophore or fluorophore, enhancing detection sensitivity and often improving chiral recognition. yakhak.org For instance, derivatization with reagents like 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) or 9-anthraldehyde (B167246) allows for highly sensitive fluorescence detection. epa.govyakhak.org
The choice of the chiral stationary phase is paramount for successful enantiomeric resolution. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) (e.g., Chiralcel® and Chiralpak® series), have demonstrated broad applicability. epa.govresearchgate.nettandfonline.com The separation efficiency is influenced by the specific polysaccharide backbone, the nature of the carbamate (B1207046) derivatives on the polysaccharide, and the mobile phase composition. yakhak.orgtandfonline.com Normal-phase HPLC with mobile phases typically consisting of hexane (B92381) and an alcohol like 2-propanol is frequently used. nih.govepa.gov
Method validation is a critical component, ensuring the developed HPLC method is fit for its intended purpose. turkjps.orgmdpi.comwjbphs.com This process involves evaluating parameters such as linearity, accuracy, precision (both intra-day and inter-day), and robustness. For example, a validated method for determining the enantiomeric purity of (S)-leucine ethyl ester, a structurally similar compound, demonstrated high accuracy and precision. yakhak.org
Table 1: HPLC Methods for the Enantiomeric Separation of α-Amino Acid Esters
| Derivative | Chiral Stationary Phase (CSP) | Mobile Phase | Detection | Key Findings | Reference |
| Benzophenone Imine | Chiralpak IC | 0.5% 2-propanol/hexane | UV (254 nm) | Chiralpak IC showed superior resolution compared to other tested CSPs. | nih.gov |
| 9-Anthraldimine | Chiralcel OD or Chiralcel OD-H | 3%-10% 2-propanol-n-hexane | UV (254 nm) | Achieved baseline resolution for all tested α-amino acid methyl esters. | epa.gov |
| Nitrobenzoxadiazole (NBD) | Chiralpak IA, Chiralpak AD-H | Not specified | UV and Fluorescence | Chiralpak IA and AD-H were superior for α-amino acid esters. | yakhak.org |
| N-Benzyloxycarbonyl (Z) | Daicel Chiralcel OD | Hexane - 2-propanol | Not specified | Excellent to good enantiomeric separations were achieved. | tandfonline.com |
Gas Chromatography-Mass Spectrometry (GC-MS) Based Analytical Procedures
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. koreascience.kr However, amino acids and their esters like this compound are polar and non-volatile, necessitating chemical derivatization prior to GC-MS analysis. dntb.gov.uanih.gov This derivatization process converts the analytes into more volatile and thermally stable derivatives suitable for the GC-MS system. mdpi.com
A widely used derivatization strategy for amino acids is a two-step procedure. dntb.gov.uamdpi.com The first step typically involves esterification of the carboxylic acid group. For instance, reacting the amino acid with 2 M HCl in methanol converts it to its methyl ester. nih.govresearchgate.net This is followed by a second step to derivatize the amino group, often through acylation using reagents like pentafluoropropionic anhydride (B1165640) (PFPA). dntb.gov.uanih.gov This two-step process yields derivatives, such as methyl ester pentafluoropropionyl (Me-PFP) derivatives, which are amenable to GC-MS analysis. mdpi.com These derivatives are readily extractable into organic solvents like toluene (B28343) and exhibit good stability, allowing for high-throughput analysis. nih.govresearchgate.net
Another derivatization approach involves the use of chloroformates, such as methyl chloroformate, which reacts with both the amino and carboxylic acid groups to form stable derivatives suitable for GC-MS analysis. nist.gov The resulting electron ionization mass spectra often show specific fragmentation patterns that are useful for structure elucidation. nist.gov
The validation of GC-MS methods is crucial for ensuring the quality of analytical data. This includes establishing parameters for metabolite identification and addressing issues like missing values. nih.gov The use of internal standards, particularly stable-isotope labeled analogues of the target analytes, is a key aspect of quantitative GC-MS analysis. nih.govnih.gov For example, using deuterated methanol (CD3OD) during the esterification step can generate deuterated methyl esters to be used as internal standards, enabling accurate quantification through stable-isotope dilution methods. dntb.gov.uanih.gov
Table 2: Common Derivatization Reagents for GC-MS Analysis of Amino Acids
| Derivatization Reagent(s) | Derivative Formed | Key Advantages | Reference |
| 2 M HCl in Methanol, Pentafluoropropionic Anhydride (PFPA) | Methyl ester pentafluoropropionyl (Me-PFP) | In-situ preparation of stable-isotope labeled internal standards, high stability of derivatives. | dntb.gov.uanih.gov |
| Methyl Chloroformate/Methanol | Methyl esters of methoxycarbonyl derivatives | Stable derivatives, specific fragmentation patterns for structure elucidation. | nist.gov |
| Ethyl Chloroformate | N-ethoxycarbonyl ethyl esters | Allows for characterization of N-methylated amino acids. | nih.gov |
Emerging Research Areas and Future Perspectives
This compound and related amino acid esters are finding applications in diverse and emerging fields of research, from astrobiology to metabolic studies.
In the field of astrobiology , which studies the origin, evolution, and distribution of life in the universe, amino acids are of fundamental interest. dlr.de The set of 20 proteinogenic amino acids used by life on Earth is a subset of a much larger pool of amino acids that were likely available from abiotic synthesis on the early Earth. dlr.de The study of non-proteinogenic amino acids and their esters, like this compound, can provide insights into the selection pressures that may have shaped the evolution of the genetic code. dlr.de Research in this area involves the generation of virtual libraries of amino acids to explore the chemical space of possible life-building blocks. dlr.de
The role of amino acid metabolism in various diseases is another active area of research. nih.govwjgnet.com Metabolomic studies, which aim to identify and quantify the complete set of small-molecule metabolites in a biological system, often utilize techniques like GC-MS and NMR spectroscopy. wjgnet.commdpi.com Altered levels of amino acids, including 2-aminobutyrate, have been observed in conditions like sepsis. nih.gov While not directly this compound, the parent amino acid's involvement highlights the potential for its derivatives to be used as standards or probes in such metabolic investigations.
Future research may focus on the synthesis and application of novel derivatives of this compound. For example, it is a known reagent in the synthesis of methylsulphonamide-based small molecule inhibitors of legumain, an enzyme implicated in cancer progression. pharmaffiliates.com The development of new synthetic methodologies and the exploration of the biological activities of its derivatives represent promising avenues for future investigation. patsnap.comgoogle.com
Furthermore, the continued development of advanced analytical techniques will undoubtedly lead to a deeper understanding of the properties and applications of this compound. The refinement of chiral separation methods and the enhancement of mass spectrometry techniques will enable more sensitive and precise characterization of this and other chiral molecules in complex matrices.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
